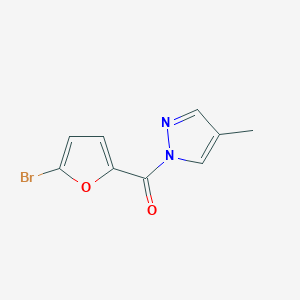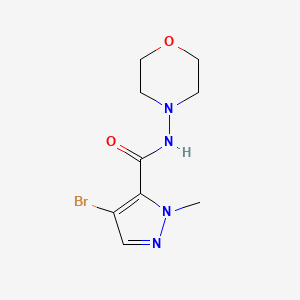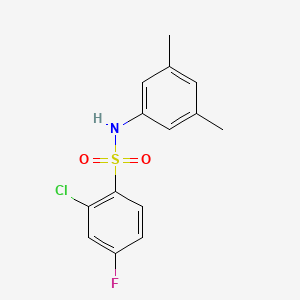![molecular formula C16H21ClN4O3 B10970181 N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide](/img/structure/B10970181.png)
N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-dimethoxyphenyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Chloro-Dimethoxyphenyl Group: This step involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with the pyrazole derivative, often using a condensation reaction.
Formation of the Final Compound: The final step involves the reaction of the intermediate with methylamine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include:
Catalysts: Use of catalysts to increase reaction efficiency and yield.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates while being environmentally friendly.
Temperature and Pressure Control: Optimizing reaction conditions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Major Products
Oxidation: Quinones, phenolic derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes such as acetylcholinesterase, which is relevant in neurodegenerative disease research.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties to understand its behavior in biological systems.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Inhibits enzymes by binding to their active sites, preventing substrate interaction.
Receptor Binding: Interacts with specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction Pathways: Affects intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-pyrazol-3-YL)methyl]amino}acetamide: Similar structure but with a different position of the pyrazole ring.
N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-imidazol-4-YL)methyl]amino}acetamide: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
Structural Features: The specific arrangement of the chloro-dimethoxyphenyl group and the pyrazole moiety provides unique chemical properties.
Biological Activity: Exhibits distinct biological activities compared to similar compounds, making it a valuable candidate for further research.
This detailed overview highlights the significance of N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide in various scientific and industrial fields. Its unique structure and versatile reactivity make it a compound of considerable interest for ongoing research and development.
Properties
Molecular Formula |
C16H21ClN4O3 |
|---|---|
Molecular Weight |
352.81 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]acetamide |
InChI |
InChI=1S/C16H21ClN4O3/c1-20(8-11-7-18-21(2)9-11)10-16(22)19-13-6-14(23-3)12(17)5-15(13)24-4/h5-7,9H,8,10H2,1-4H3,(H,19,22) |
InChI Key |
CSDDLXTZVSUBAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN(C)CC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B10970103.png)
![3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole](/img/structure/B10970111.png)

![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10970114.png)
![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10970130.png)
![3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10970138.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B10970152.png)
![2-({4-methyl-5-[5-(propan-2-yl)thiophen-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10970155.png)
![2-{[4-ethyl-5-(5-ethylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B10970160.png)

![3,5-dimethyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide](/img/structure/B10970168.png)

![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide](/img/structure/B10970189.png)
